5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

Catalog No.
S11274024
CAS No.
M.F
C32H32N2O6
M. Wt
540.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacycl...

Product Name

5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

IUPAC Name

5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

Molecular Formula

C32H32N2O6

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C32H32N2O6/c35-29-25-21-11-12-22(26(25)30(36)33(29)13-15-39-17-19-7-3-1-4-8-19)24-23(21)27-28(24)32(38)34(31(27)37)14-16-40-18-20-9-5-2-6-10-20/h1-12,21-28H,13-18H2

InChI Key

JCNCGBKWUNBWRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C6C5C(=O)N(C6=O)CCOCC7=CC=CC=C7

5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone is a complex organic compound characterized by its unique polycyclic structure and multiple functional groups. This compound features a diazine moiety and a tetrone structure, contributing to its potential reactivity and biological activity. The presence of two 2-phenylmethoxyethyl substituents enhances its solubility and may influence its interaction with biological targets.

The molecular formula for this compound is C₃₁H₃₃N₂O₄, indicating a relatively high molecular weight and complexity. The compound's structure consists of a pentacyclic framework that includes nitrogen atoms within the rings, which can affect its electronic properties and reactivity.

The chemical reactivity of 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone can be attributed to the presence of multiple functional groups such as the diazine and tetrone groups.

  • Nucleophilic Substitution: The tetrone moiety can undergo nucleophilic attack by various nucleophiles due to the electrophilic nature of the carbonyl groups.
  • Reduction Reactions: The compound may be susceptible to reduction reactions at the carbonyl groups, leading to the formation of alcohols or other derivatives.
  • Cyclization Reactions: The presence of nitrogen atoms in the structure allows for potential cyclization reactions under certain conditions, which could lead to the formation of new cyclic compounds.

The biological activity of 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone has been explored in various studies:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties: The compound has shown potential antimicrobial activity against several bacterial strains.
  • Enzyme Inhibition: There is evidence that it may inhibit specific enzymes involved in metabolic pathways related to disease processes.

The synthesis of 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone typically involves several steps:

  • Formation of the Pentacyclic Framework: Initial reactions may include cyclization of simpler precursors under acidic or basic conditions to form the pentacyclic core.
  • Introduction of Diazine Moiety: Diazine functionalities can be introduced through condensation reactions involving appropriate nitrogen-containing reagents.
  • Substitution Reactions: The final steps often involve the introduction of the 2-phenylmethoxyethyl groups through nucleophilic substitution reactions on activated positions of the core structure.

The applications of 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone span various fields:

  • Pharmaceuticals: Due to its biological activity, this compound has potential as a lead compound in drug development for cancer and infectious diseases.
  • Material Science: Its unique structural properties may allow it to be used in developing novel materials with specific electronic or optical properties.
  • Agricultural Chemicals: The antimicrobial properties suggest potential applications in agricultural formulations for pest control.

Interaction studies have focused on understanding how 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone interacts with biological macromolecules:

  • Protein Binding Studies: Research indicates that this compound may bind to specific proteins involved in cancer cell proliferation.
  • DNA Interaction: Some studies have suggested that it may intercalate into DNA strands or affect DNA replication processes.
  • Receptor Binding: Investigations into receptor interactions have shown promise for targeting specific pathways in disease treatment.

Several compounds share structural similarities with 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone:

  • Phenothiazines: Known for their antipsychotic properties and ability to interact with neurotransmitter receptors.
  • Benzodiazepines: These compounds are widely used for their anxiolytic effects and share similar diazine structures.
  • Quinones: Compounds like anthraquinones exhibit significant biological activity and structural complexity.

Uniqueness

What sets 5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone apart is its unique pentacyclic structure combined with dual functional groups that provide distinct reactivity profiles and biological activities not commonly found in similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Exact Mass

540.22603674 g/mol

Monoisotopic Mass

540.22603674 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-09-2024

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